(2-Hydroxyethyl)ammonium octyl sulphate

Catalog No.
S16097675
CAS No.
30862-35-2
M.F
C10H25NO5S
M. Wt
271.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)ammonium octyl sulphate

CAS Number

30862-35-2

Product Name

(2-Hydroxyethyl)ammonium octyl sulphate

IUPAC Name

2-aminoethanol;octyl hydrogen sulfate

Molecular Formula

C10H25NO5S

Molecular Weight

271.38 g/mol

InChI

InChI=1S/C8H18O4S.C2H7NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;3-1-2-4/h2-8H2,1H3,(H,9,10,11);4H,1-3H2

InChI Key

IEHXRVXDZGSPOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)O.C(CO)N

(2-Hydroxyethyl)ammonium octyl sulphate is a quaternary ammonium compound characterized by its unique structure, which includes a hydroxyethyl group and an octyl sulfate moiety. This compound is typically used in various applications due to its surfactant properties, which facilitate the interaction between hydrophilic and hydrophobic substances. Its molecular formula is C10H22NO4SC_{10}H_{22}NO_4S, and it possesses a molecular weight of approximately 250.35 g/mol. The compound exists as a viscous liquid with a mild odor and is soluble in water, making it suitable for various formulations in both industrial and research settings.

Typical of quaternary ammonium compounds. These reactions include:

  • Nucleophilic Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
  • Hydrolysis: The sulfate ester bond may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding alcohol and sulfuric acid derivatives.
  • Complexation: This compound can form complexes with metal ions due to the presence of the sulfate group, which can influence its solubility and reactivity.

Research indicates that (2-Hydroxyethyl)ammonium octyl sulphate exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to disrupt cell membranes of various microorganisms, leading to cell lysis and death. The mechanism involves the interaction of the surfactant with lipid bilayers, which destabilizes membrane integrity. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics .

The synthesis of (2-Hydroxyethyl)ammonium octyl sulphate can be achieved through several methods:

  • Phase Transfer Catalysis: A solvent-free method involves using halogenated octane and mercaptoethanol as starting materials, where a phase transfer catalyst facilitates the reaction under mild conditions (30-70 °C) .
  • Conventional Esterification: This method involves reacting 2-hydroxyethylamine with octyl sulfate in the presence of an acid catalyst to produce the desired compound.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields compared to traditional heating methods.

(2-Hydroxyethyl)ammonium octyl sulphate finds applications across various fields:

  • Surfactants: Used in personal care products like shampoos and conditioners for its emulsifying properties.
  • Antimicrobial Agents: Employed in disinfectants due to its ability to kill bacteria and fungi.
  • Industrial Cleaning Agents: Utilized in formulations for cleaning agents that require effective wetting and foaming properties.
  • Pharmaceuticals: Investigated for potential uses in drug delivery systems owing to its biocompatibility.

Several compounds share structural or functional similarities with (2-Hydroxyethyl)ammonium octyl sulphate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphateSimilar quaternary ammonium structureDifferent alkyl chain length affecting properties
Octadecyltrimethylammonium bromideLonger alkyl chainHigher hydrophobicity leading to different applications
Benzalkonium chlorideContains aromatic ringKnown for strong antimicrobial activity
Cetyltrimethylammonium chlorideLonger carbon chainCommonly used as a preservative

Uniqueness: (2-Hydroxyethyl)ammonium octyl sulphate stands out due to its balance between hydrophilicity and hydrophobicity, allowing it to function effectively in both aqueous and non-aqueous environments. Its dual functionality as both a surfactant and an antimicrobial agent further enhances its applicability across diverse fields.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

271.14534407 g/mol

Monoisotopic Mass

271.14534407 g/mol

Heavy Atom Count

17

General Manufacturing Information

Sulfuric acid, monooctyl ester, compd. with 2-aminoethanol (1:1): INACTIVE

Dates

Last modified: 08-15-2024

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